molecular formula C22H20N4O B2757351 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(pyridin-2-yl)prop-2-enamide CAS No. 1424700-28-6

2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(pyridin-2-yl)prop-2-enamide

Cat. No.: B2757351
CAS No.: 1424700-28-6
M. Wt: 356.429
InChI Key: WWLUINRSJUMTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(pyridin-2-yl)prop-2-enamide is a chemical compound offered for research purposes. Compounds with pyrrole and pyridine scaffolds, such as this one, are of significant interest in medicinal chemistry and drug discovery research . Structurally similar molecules are frequently investigated for their potential biological activities, which can include antimicrobial and antitumor properties . The presence of the 2-cyanoacrylamide moiety is a common feature in molecules that serve as versatile synthetic intermediates for the construction of more complex heterocyclic systems . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use, or for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-N-pyridin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-15-7-9-20(10-8-15)26-16(2)12-18(17(26)3)13-19(14-23)22(27)25-21-6-4-5-11-24-21/h4-13H,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLUINRSJUMTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(pyridin-2-yl)prop-2-enamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula: C17H16N2O2C_{17}H_{16}N_{2}O_{2} with a molecular weight of approximately 280.32 g/mol. Its structural features include a pyrrole ring, a cyano group, and a pyridine moiety, which contribute to its biological activity.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant anti-inflammatory properties. For instance, derivatives of pyrrole have been shown to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory process. The compound's structure suggests potential interactions with these enzymes, although specific data on this compound's IC50 values against COX enzymes is limited.

2. Antibacterial Activity

Pyrrole derivatives have been recognized for their antibacterial properties. In vitro evaluations have demonstrated that related compounds exhibit effective activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for pyrrole-based compounds often range from 3.12 to 12.5 μg/mL, indicating promising antibacterial potential .

3. Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Inhibition of nNOS is a therapeutic target for neurodegenerative diseases. Similar compounds have shown potency in inhibiting nNOS with high selectivity over other nitric oxide synthase isoforms. For example, a related compound demonstrated a Ki value of 26 nM against human nNOS, suggesting that modifications in the structure could yield effective inhibitors for therapeutic applications in neurodegeneration .

Case Studies

Several studies have investigated compounds structurally similar to this compound:

StudyCompoundActivityIC50 Value
Chahal et al. (2023)PYZ16COX-II Inhibition0.52 μM
Hwang et al. (2023)PYZ17COX-II InhibitionNot specified
Alegaon et al. (2023)PYZ38COX-II Inhibition1.33 μM

These studies highlight the potential of pyrrole derivatives as anti-inflammatory agents through COX inhibition, which may be applicable to the compound .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name (Identifier) Key Substituents Molecular Weight Inferred Properties/Effects
2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(pyridin-2-yl)prop-2-enamide (Target) 4-Methylphenyl, pyridin-2-ylamide, cyano Not provided Moderate lipophilicity; potential steric hindrance from methyl groups.
2-cyano-3-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-N-(pyridin-2-yl)prop-2-enamine Morpholine-4-sulfonylphenyl 491.57 Enhanced solubility (sulfonyl group); potential hydrogen-bonding capacity.
2-cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamine Pyrazole core, 4-fluorophenyl, 3-methoxyphenyl, thiazol-2-yl Not provided Increased metabolic stability (fluorine); electron-donating methoxy may modulate reactivity.
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 2-Hydroxy-3-methoxyphenyl, 4-(trifluoromethyl)phenyl Not provided High lipophilicity (CF₃); phenolic hydroxy group may confer antioxidant or chelation potential.

Key Observations

Substituent-Driven Solubility : Replacing the 4-methylphenyl group (Target) with a morpholine-4-sulfonylphenyl group (EN300-265802) introduces a polar sulfonyl moiety, likely improving aqueous solubility—a critical factor for bioavailability .

Heterocycle Variations : The pyrazole-based analog (EN300-266178) replaces the pyrrole core with a pyrazole ring, which may alter binding specificity in biological targets. The thiazol-2-ylamide group could enhance interactions with metal ions or thiol-containing proteins .

Electron-Withdrawing/Donating Effects : The trifluoromethyl group in the compound increases electron-withdrawing character and metabolic stability, while the 3-methoxy group in EN300-266178 may modulate electronic density on the aromatic ring, affecting receptor binding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing derivatives of 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(pyridin-2-yl)prop-2-enamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, details a substitution reaction under alkaline conditions using nitrobenzene derivatives and pyridinemethanol, followed by iron powder reduction under acidic conditions and condensation with cyanoacetic acid . Similar protocols in highlight the use of palladium/copper catalysts and inert atmospheres for pyrrole ring formation .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are critical. provides detailed NMR data (δ 2.14 ppm for CH₃ groups, δ 5.71 ppm for pyrrole protons) and IR bands (e.g., 1752 cm⁻¹ for carbonyl groups) for structurally related compounds . emphasizes the use of high-resolution MS to confirm molecular weight and purity .

Q. What structural features influence the compound's reactivity and stability?

  • Methodological Answer : The cyano group and pyrrole ring contribute to electrophilic reactivity, while the pyridinyl moiety enhances solubility and coordination potential. notes that electron-donating groups (e.g., methoxy) on aryl rings can stabilize intermediates during synthesis . highlights steric effects from dimethyl groups on the pyrrole, which may hinder undesired side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

  • Methodological Answer : Design of Experiments (DoE) and statistical modeling (e.g., response surface methodology) are effective. demonstrates the use of flow chemistry to control parameters like temperature and residence time, reducing byproducts . suggests that mild acidic conditions and iron powder reduction minimize decomposition, enabling scalability .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structural confirmation?

  • Methodological Answer : Cross-validate experimental data with computational predictions. describes using density functional theory (DFT) to simulate NMR spectra, which can resolve ambiguities in peak assignments . For example, pyrrole proton shifts in (δ 5.71 ppm) can be compared to DFT-calculated values for accuracy .

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer : Molecular docking and quantitative structure-activity relationship (QSAR) models are employed. lists biological activities (anticancer, antimicrobial) for analogs with structural similarities, enabling activity extrapolation . integrates computational design with experimental validation to tailor photophysical properties, a strategy applicable to bioactivity prediction .

Q. What mechanistic insights exist for cyclization or ring-forming reactions in its synthesis?

  • Methodological Answer : Cyclization often involves acid- or base-catalyzed intramolecular nucleophilic attack. describes a cyclopropane-forming step using spiro-intermediates under controlled temperatures . suggests that palladium catalysts facilitate cross-coupling reactions critical for pyrrole ring closure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.